molecular formula C9H6O2 B161172 Benzofuran-3-carbaldehyde CAS No. 4687-25-6

Benzofuran-3-carbaldehyde

Cat. No. B161172
CAS RN: 4687-25-6
M. Wt: 146.14 g/mol
InChI Key: XUMWJQJGCFTJOE-UHFFFAOYSA-N
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Description

Benzofuran-3-carbaldehyde is a chemical compound with the molecular formula C9H6O2 . It is also known by other names such as 1-Benzofuran-3-Carbaldehyde and 3-Benzofurancarboxaldehyde . It is a bioactive chemical and can be used for the synthesis of active compounds .


Synthesis Analysis

Benzofuran-3-carbaldehyde can be synthesized through various methods. One such method involves the heterocyclization of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling . Another method involves the construction of two fused rings from nonaromatic precursors .


Molecular Structure Analysis

The molecular structure of Benzofuran-3-carbaldehyde consists of a benzofuran ring attached to a carbaldehyde group . The molecular weight of this compound is 146.14 g/mol .


Chemical Reactions Analysis

Benzofuran-3-carbaldehyde can undergo various chemical reactions. For instance, it can participate in radical reactions with heteroatom-centered super-electron-donors . It can also be involved in the synthesis of 3-substituted benzofurans .


Physical And Chemical Properties Analysis

Benzofuran-3-carbaldehyde has a molecular weight of 146.14 g/mol and a molecular formula of C9H6O2 . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

  • Anti-Hepatitis C Virus Activity

    • Field : Medical Research
    • Application : A novel macrocyclic benzofuran compound has been discovered with anti-hepatitis C virus activity .
    • Method & Technical Details : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : This compound is expected to be an effective therapeutic drug for hepatitis C disease .
  • Anticancer Agents

    • Field : Oncology
    • Application : Some substituted benzofurans have shown dramatic anticancer activities .
    • Method & Technical Details : Compound 36 was found to have significant cell growth inhibitory effects .
    • Results : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
  • Synthesis of Natural Products

    • Field : Organic Chemistry
    • Application : Benzofuran-3-carbaldehyde is used in the synthesis of natural products .
    • Method & Technical Details : Formylation using n-BuLi/ N-formylpiperidine transforms the compound into 2-(4-benzyloxy-3-methoxyphenyl)-5-(3-benzyloxypropyl)-7-methoxybenzofuran-3-carbaldehyde 39 in 70% yield .
    • Results : When BCl 3 is used for debenzylation of 39 the desired natural product XH-14 6 is obtained in very high yield (90%) .
  • Antimicrobial Agents

    • Field : Medical Research
    • Application : Benzofuran and its derivatives are found to be suitable structures for designing antimicrobial agents that are active toward different clinically approved targets .
    • Method & Technical Details : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents .
  • Anti-Oxidative Agents

    • Field : Biochemistry
    • Application : Some benzofuran compounds have shown strong anti-oxidative activities .
    • Method & Technical Details : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Owing to these biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide .
  • Anti-Viral Agents

    • Field : Virology
    • Application : Some benzofuran compounds have shown strong anti-viral activities .
    • Method & Technical Details : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : Benzofuran compounds are potential natural drug lead compounds .
  • Antibacterial Agents

    • Field : Medical Research
    • Application : Benzofuran and its derivatives are found to be suitable structures for designing antibacterial agents that are active toward different clinically approved targets .
    • Method & Technical Details : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents .
  • Treatment of Skin Diseases

    • Field : Dermatology
    • Application : Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
    • Method & Technical Details : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .
  • Synthesis of Complex Benzofuran Derivatives

    • Field : Organic Chemistry
    • Application : Benzofuran-3-carbaldehyde is used in the synthesis of complex benzofuran derivatives .
    • Method & Technical Details : A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
    • Results : Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Safety And Hazards

While specific safety and hazard information for Benzofuran-3-carbaldehyde was not found in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMWJQJGCFTJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40496120
Record name 1-Benzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-3-carbaldehyde

CAS RN

4687-25-6
Record name 3-Benzofurancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4687-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzofuran-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40496120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzofuran-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
173
Citations
N Noviany, A Samadi, EL Carpenter… - Journal of natural …, 2021 - Springer
… Synthesis of 4-hydroxy-6-methoxy-2-(2-methoxy-4-((3-methylbut-2-en-1-yl)oxy)phenyl)benzofuran-3-carbaldehyde (9). To a solution of compound 1 (5 mg, 1.0 eq, 0.0159 mmol) in DMF …
Number of citations: 13 link.springer.com
CL Zhang, YY Gao, HY Wang… - Angewandte Chemie …, 2021 - Wiley Online Library
… It was found that 2-(2-bromobenzyl)benzofuran-3-carbaldehyde reacted well with a variety of β-aryl enals to afford the corresponding benzofuran-fused biaryls 6 a–6 h in moderate …
Number of citations: 47 onlinelibrary.wiley.com
W He, Y Zhang, J Bao, X Deng, J Batara… - Bioorganic & Medicinal …, 2017 - Elsevier
In Gram-positive bacteria, Sortase A (Srt A) is a critical cysteine transpeptidase that is responsible for recognizing and assembling surface virulence proteins through the recognition of a …
Number of citations: 28 www.sciencedirect.com
G Luo, W Yang, T Lang, C Zhao… - … für Kristallographie-New …, 2018 - degruyter.com
The crystal structure of (E)-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carbaldehyde, C18H14O3 … The crystal structure of (E)-2-(4-hydroxyphenyl)-5-(prop-1-en-1-yl)benzofuran-3-carbaldehyde …
Number of citations: 2 www.degruyter.com
S Kamila, H Ankati, ER Biehl - Molecules, 2011 - mdpi.com
… Following the procedure for the preparation of 2a, the microwave-assisted reaction of equimolar quantitites of benzofuran-3-carbaldehyde and thiohydantoin gave 0.51 g (91%) of 2b as …
Number of citations: 13 www.mdpi.com
JR Pearson, QN Porter - Australian Journal of Chemistry, 1991 - CSIRO Publishing
… Vinylbenzofuran was also prepared, although less conveniently, from benzofuran-3-carbaldehyde (9) and methylmagnesium bromide to give 1(benzofuran-3-y1)ethanol (S), which …
Number of citations: 26 www.publish.csiro.au
F Clerici, E Erba, D Pocar - Tetrahedron, 2003 - Elsevier
… 1-Benzyl-2-azido-1H-indole-3-carbaldehyde 3 5 and 2-azido-benzofuran-3-carbaldehyde 8 6 are known compounds and were prepared according to the literature procedures. …
Number of citations: 9 www.sciencedirect.com
Z Li, C Ma, L Zhao, Z Lin, Y Hu, J Zhao… - Organic & Biomolecular …, 2023 - pubs.rsc.org
… A novel organocatalytic one-pot cascade ether oxidation iminium-ion activation strategy for the synthesis of naphtho[2,1-b]furan-1-carbaldehyde and benzofuran-3-carbaldehyde from …
Number of citations: 3 pubs.rsc.org
BW Bolling, KL Parkin - Journal of Agricultural and Food …, 2008 - ACS Publications
… Peak 2 did not double QR specific activity up to the highest concentration tested of 40 μg/mL and was identified as benzofuran-3-carbaldehyde [4], in 93% purity. A standard was not …
Number of citations: 20 pubs.acs.org
C Kraft, K Jenett-Siems, K Siems, PN Solis, MP Gupta… - Phytochemistry, 2001 - Elsevier
… Thus, 7 is 2-(2′, 4′-dimethoxy-3′-hydroxyphenyl)-4-hydroxy-6-methoxy-benzofuran-3-carbaldehyde. Compounds 8 and 9 showed again the characteristic signals at 9.78 and 9.82 …
Number of citations: 51 www.sciencedirect.com

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